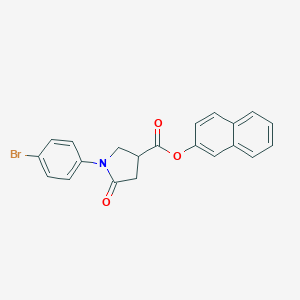
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that belongs to the class of pyrrolidinecarboxylate derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
作用机制
The mechanism of action of 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells, potentially through the activation of caspase-3.
Biochemical and Physiological Effects
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have anti-inflammatory and anti-tumor effects. It has been found to inhibit the production of inflammatory mediators and induce apoptosis in cancer cells. Additionally, it has been found to promote the growth of roots and shoots in plants, potentially through the activation of plant growth regulators.
实验室实验的优点和局限性
One of the advantages of using 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential applications in various scientific research fields. Additionally, it has good solubility and high thermal stability, making it a potential candidate for use in organic electronics.
One of the limitations of using 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential toxicity. It has been found to be toxic to some cell lines, making it important to use caution when handling the compound.
未来方向
There are several future directions for the study of 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate. In medicine, further studies are needed to determine its potential as a cancer therapy. Additionally, studies are needed to determine its potential as an anti-inflammatory agent for the treatment of inflammatory diseases.
In agriculture, further studies are needed to determine its potential as a plant growth regulator. Additionally, studies are needed to determine its potential as a pesticide for the control of plant diseases and pests.
In material science, further studies are needed to determine its potential use in organic electronics. Additionally, studies are needed to determine its potential as a material for the development of sensors and other electronic devices.
Conclusion
In conclusion, 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has potential applications in various scientific research fields. Its anti-inflammatory and anti-tumor properties make it a potential candidate for cancer therapy, while its potential use as a plant growth regulator and in organic electronics make it a versatile compound for future research. However, caution should be taken when handling the compound due to its potential toxicity.
合成方法
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized through a multi-step process. The first step involves the reaction of 4-bromobenzaldehyde with 2-naphthylamine to form an imine intermediate. The imine intermediate is then reduced using sodium borohydride to obtain 2-naphthyl 1-(4-bromophenyl) -3-pyrrolidinecarboxaldehyde. Finally, the aldehyde group is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to obtain the desired compound.
科学研究应用
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has potential applications in various scientific research fields. In medicine, it has been studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential use as a plant growth regulator. It has been found to promote the growth of roots and shoots in plants, making it a potential candidate for increasing crop yield.
In material science, 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential use in organic electronics. It has been found to have good solubility and high thermal stability, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
属性
产品名称 |
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C21H16BrNO3 |
分子量 |
410.3 g/mol |
IUPAC 名称 |
naphthalen-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H16BrNO3/c22-17-6-8-18(9-7-17)23-13-16(12-20(23)24)21(25)26-19-10-5-14-3-1-2-4-15(14)11-19/h1-11,16H,12-13H2 |
InChI 键 |
XDOVVRSHVNJNIN-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OC3=CC4=CC=CC=C4C=C3 |
规范 SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OC3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270933.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270934.png)
![2-oxo-2-(phenylamino)ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270935.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270938.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270940.png)
![5-Oxo-4-oxa-tricyclo[4.2.1.0*3,7*]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester](/img/structure/B270941.png)
![2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270944.png)
![2-[(4-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270948.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)


![N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270954.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270955.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270956.png)